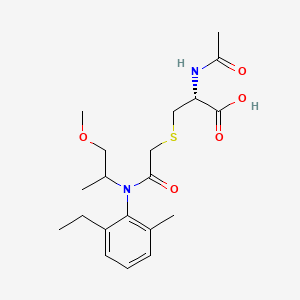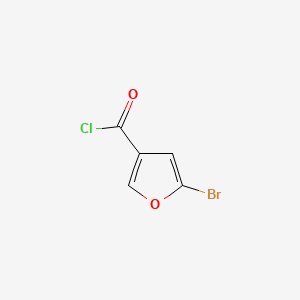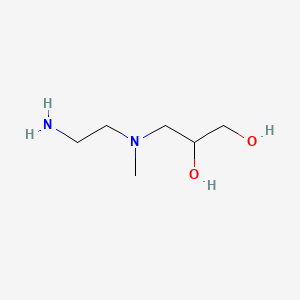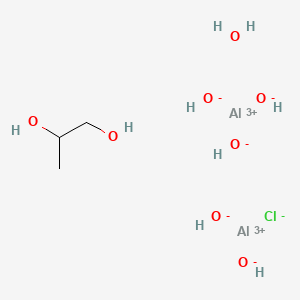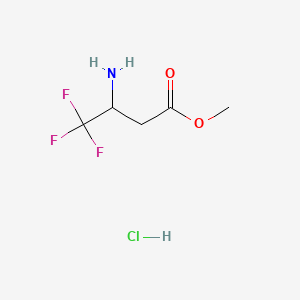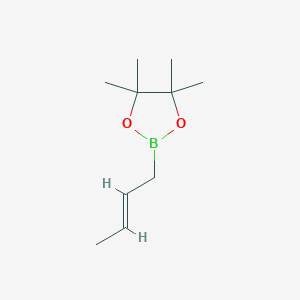
trans-Crotylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Crotylboronic acid pinacol ester: is a versatile organoboron compound widely used in organic synthesis. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound has the empirical formula C10H19BO2 and a molecular weight of 182.07 g/mol . It is also referred to as trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing trans-Crotylboronic acid pinacol ester involves the reaction of crotylboronic acid with pinacol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester through a condensation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-Crotylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to yield hydrocarbons.
Substitution: The ester can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Alcohols and aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted boronic esters.
Scientific Research Applications
trans-Crotylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Crotylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boron atom in the ester acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This property makes it an essential reagent in cross-coupling reactions, where it helps in the transfer of organic groups from boron to palladium catalysts .
Comparison with Similar Compounds
- cis-Crotylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- 3-Methyl-2-butenylboronic acid pinacol ester
- 2-Methyl-1-propenylboronic acid pinacol ester
Uniqueness: trans-Crotylboronic acid pinacol ester is unique due to its trans configuration, which imparts specific stereochemical properties that are advantageous in certain synthetic applications. This configuration allows for more selective and efficient reactions compared to its cis counterpart .
Properties
IUPAC Name |
2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

